molecular formula C22H20BrN3O2 B7686216 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one

8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one

Cat. No. B7686216
M. Wt: 438.3 g/mol
InChI Key: UTJBALZQTHCXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors in the body, leading to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
Studies have shown that 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one in lab experiments is its potential for use in various fields of scientific research. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-viral properties and its potential use in the treatment of viral infections. Additionally, further research can be done to elucidate the exact mechanism of action of the compound, which may lead to the development of more effective therapeutic agents.
In conclusion, 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research on this compound may lead to the development of more effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one involves the reaction of 8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-bromo-10-(4-phenylpiperazine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O2/c23-16-12-15-6-7-26-14-19(21(27)18(13-16)20(15)26)22(28)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJBALZQTHCXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC(=CC1=C32)Br)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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